
1,3-Difluoro-4-(phenylsulfanylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-4-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H10F2S It is characterized by the presence of two fluorine atoms and a phenylsulfanylmethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Difluoro-4-(phenylsulfanylmethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves late-stage difluoromethylation, where difluoromethylation reagents are used to introduce the CF2H group onto the benzene ring .
Chemical Reactions Analysis
1,3-Difluoro-4-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1,3-Difluoro-4-(phenylsulfanylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-(phenylsulfanylmethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability. The phenylsulfanylmethyl group can interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1,3-Difluoro-4-(phenylsulfanylmethyl)benzene can be compared with other similar compounds such as:
1,3-Difluorobenzene: This compound lacks the phenylsulfanylmethyl group and has different chemical properties and applications.
4-(Phenylsulfanylmethyl)benzene:
Properties
IUPAC Name |
2,4-difluoro-1-(phenylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQWLTUNDHGGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

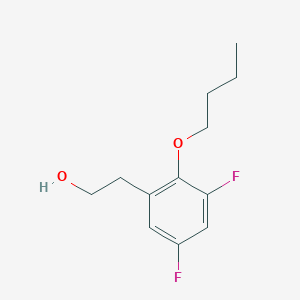

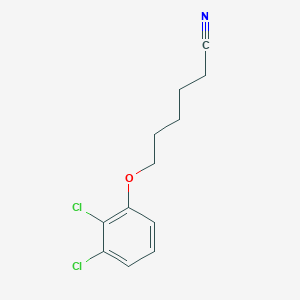
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol](/img/structure/B7995525.png)
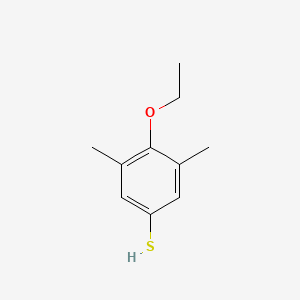

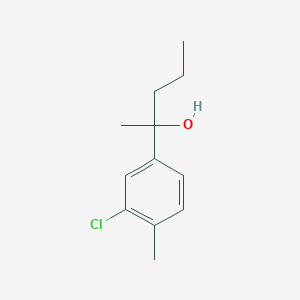
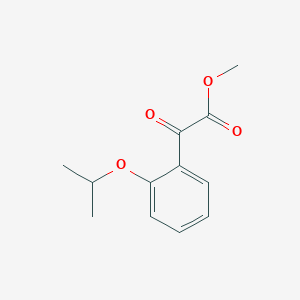
![3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol](/img/structure/B7995547.png)
![4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7995551.png)
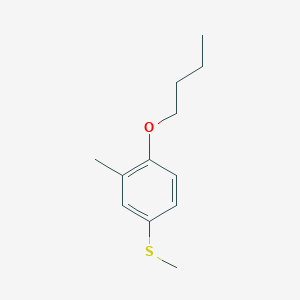
![3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde](/img/structure/B7995564.png)

